

An In-depth Technical Guide to Azido-PEG1 and its Derivatives

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Compound of Interest

Compound Name: Azido-PEG1

Cat. No.: B047996

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This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Azido-PEG1**, a versatile building block in bioconjugation and medicinal chemistry. We will delve into its chemical properties, commercial availability, and key applications, with a focus on practical experimental protocols and data presentation.

Understanding Azido-PEG1 Nomenclature

"**Azido-PEG1**" refers to a molecule containing a single ethylene glycol unit with a terminal azide group. However, in practice, this core structure is typically derivatized with a second functional group to enable conjugation to other molecules. Therefore, the term "**Azido-PEG1**" often encompasses a family of heterobifunctional linkers. It is crucial to specify the second functional group for precise identification and application.

Chemical Data of Common Azido-PEG1 Derivatives

The following table summarizes the key chemical data for commonly used **Azido-PEG1** derivatives. This information is essential for experimental planning, such as calculating molar equivalents and analyzing reaction outcomes.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Azido-PEG1-Acid	1393330-34-1	C5H9N3O3	159.15
Azido-PEG1-Amine	464190-91-8	C4H10N4O	130.15
Azido-PEG1-Azide	24345-74-2	C4H8N6O	156.15
Azido-PEG1-NHS ester	1807530-06-8	C9H12N4O5	256.22
Azido-PEG1-Alcohol	1517-05-1	C4H9N3O2	131.13

Commercial Suppliers

A variety of chemical suppliers offer **Azido-PEG1** derivatives. The following table provides a non-exhaustive list of commercial sources. Researchers should consult the suppliers' websites for the most current product information and availability.

Supplier	Featured Azido-PEG1 Derivatives
BroadPharm	Azido-PEG1-acid[1], Azido-PEG1-NHS ester[2], and other PEG linkers[3]
MedchemExpress	Azido-PEG1[4], Azido-PEG1-azide[5], Azido-PEG1-amine[6]
Precise PEG	Azido-PEG1-Acid[7]
Chemsrsc	Azido-PEG1[8]
Conju-Probe	Azido-PEG1-amine[9]
AxisPharm	A wide range of Azide PEG linkers[10]
Immunomart	Azido-PEG1-amine[11], Azido-PEG1-Boc[12]

Experimental Protocols

Azido-PEG1 derivatives are cornerstone reagents for "click chemistry," a set of bio-orthogonal reactions that are rapid, selective, and high-yielding.^[13] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines a general procedure for conjugating an alkyne-modified protein with an **Azido-PEG1** derivative. Optimization may be required depending on the specific protein and linker.

Materials:

- Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
- **Azido-PEG1** derivative (e.g., **Azido-PEG1**-NHS ester for subsequent labeling or a payload-conjugated **Azido-PEG1**)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
- Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 200 mM in water or DMSO/water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- DMSO or other suitable organic solvent for dissolving the **Azido-PEG1** derivative
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

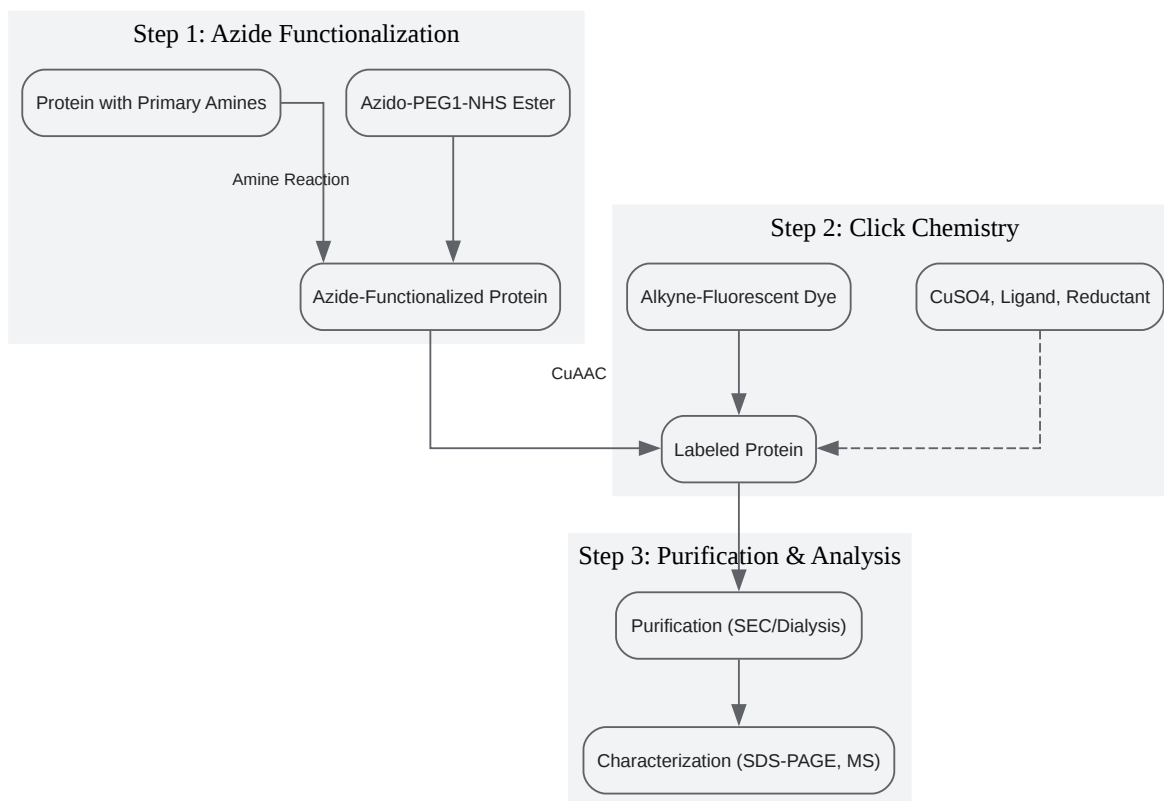
- Preparation of Reagents:
 - Dissolve the **Azido-PEG1** derivative in DMSO to a desired stock concentration (e.g., 10 mM).
 - Prepare a fresh solution of sodium ascorbate.
- Reaction Setup:

- In a microcentrifuge tube, combine the alkyne-modified protein and the **Azido-PEG1** derivative. A molar excess of the azide compound (e.g., 10-50 equivalents) is typically used.
- Add the copper ligand to the reaction mixture.
- Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-100 μM.
- Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent should be in millimolar range (e.g., 1-5 mM).
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
- Purification:
 - Remove the excess reagents and catalyst by a suitable purification method, such as size-exclusion chromatography or dialysis.
- Characterization:
 - Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Visualizing Workflows and Concepts

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates a typical workflow for labeling a protein with a fluorescent dye using an **Azido-PEG1**-NHS ester and click chemistry.

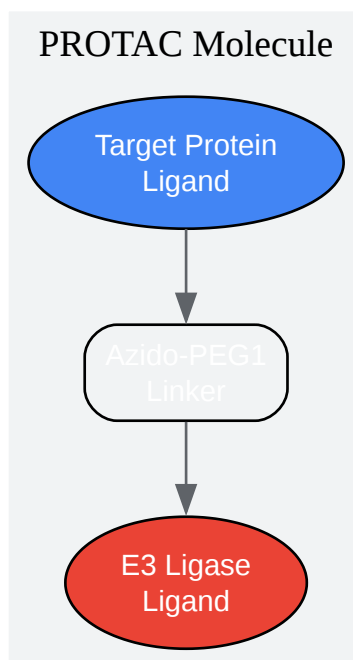


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A typical workflow for protein labeling using **Azido-PEG1**.

Conceptual Diagram of a PROTAC Molecule

Azido-PEG linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[4][5][6][8][11][12]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.



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The general structure of a PROTAC molecule.

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